16-Hydroxypalmitate

Beschreibung

Basic Chemical Structure

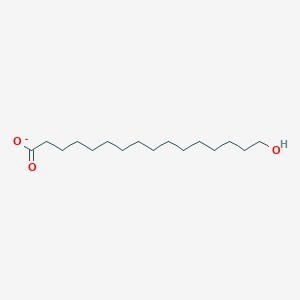

16-Hydroxypalmitate possesses the molecular formula C₁₆H₃₂O₃ in its acid form, representing a sixteen-carbon saturated fatty acid chain with terminal hydroxylation. The systematic International Union of Pure and Applied Chemistry name for this compound is 16-hydroxyhexadecanoic acid, reflecting its derivation from hexadecanoic acid (palmitic acid) through the addition of a hydroxyl group at the terminal carbon position. This structural modification fundamentally alters the compound's physical and chemical properties compared to its parent molecule, palmitic acid.

The compound belongs to the chemical classification of omega-hydroxy-long-chain fatty acids, specifically categorized as a hydroxypalmitic acid derivative. In biological systems, this molecule functions as a plant metabolite and serves as a key monomer component in the formation of cutin, the protective polymer found in plant cuticles. The presence of both carboxylic acid and hydroxyl functional groups creates opportunities for diverse chemical interactions and polymerization reactions that are essential for its biological functions.

Structural Identifiers and Chemical Nomenclature

The compound possesses multiple recognized names within scientific literature, reflecting its discovery and characterization across different research domains. Juniperic acid represents the historical name originally assigned to this compound, while other synonyms include omega-hydroxypalmitic acid, hexadecanoic acid 16-hydroxy, and palmitic acid 16-hydroxy. These various nomenclature systems reflect the compound's identification in different biological sources and research contexts over time.

The Chemical Abstracts Service registry number for this compound is 506-13-8, providing a unique identifier for database searches and regulatory purposes. The International Chemical Identifier string for this compound is InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19), while the corresponding InChI Key is UGAGPNKCDRTDHP-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation appears as C(CCCCCCCC(=O)O)CCCCCCCO, clearly illustrating the linear carbon chain structure with terminal functional groups.

Eigenschaften

Molekularformel |

C16H31O3- |

|---|---|

Molekulargewicht |

271.42 g/mol |

IUPAC-Name |

16-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)/p-1 |

InChI-Schlüssel |

UGAGPNKCDRTDHP-UHFFFAOYSA-M |

SMILES |

C(CCCCCCCC(=O)[O-])CCCCCCCO |

Kanonische SMILES |

C(CCCCCCCC(=O)[O-])CCCCCCCO |

Synonyme |

16-hydroxyhexadecanoate |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Introduction to 16-Hydroxypalmitate

This compound, also known as 16-hydroxyhexadecanoic acid, is a hydroxylated fatty acid characterized by the addition of a hydroxyl group at the terminal carbon of palmitic acid. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in scientific research, particularly in the fields of plant biology and human health.

Plant Biology

This compound has been identified as an important component in the biosynthesis of cutin, a lipid polyester found in plant cuticles. Cutin serves as a barrier that limits water loss and protects plants from environmental stressors such as pathogens and radiation. Recent studies have shown that enzymes, specifically cytochrome P450s, are involved in the hydroxylation of fatty acids like palmitic acid to form this compound, which is crucial for cutin synthesis .

Case Study: Feruloyl-Coenzyme A Transferase Activity

Research involving tobacco plants demonstrated that this compound acts as an acyl acceptor for feruloyl transferase enzymes. This activity highlights its role in the modification of cell wall components, which is essential for plant structure and defense mechanisms .

Metabolomics and Human Health

In human health research, this compound has been linked to various metabolic pathways and disease states. It has been identified as a metabolite associated with chronic kidney disease (CKD), where its levels were found to correlate with different causes of CKD, including polycystic kidney disease . This correlation suggests that this compound could serve as a biomarker for disease progression and diagnosis.

Case Study: Metabolomic Profiling in CKD

A study analyzed metabolites in patients with CKD and found that this compound levels were significantly associated with the disease's etiology. This research underscores the potential of using metabolomic approaches to understand complex diseases better and identify novel biomarkers for clinical applications .

Nutritional and Functional Food Research

The compound is also being explored for its nutritional benefits due to its presence in various dietary sources, particularly those derived from plants. Hydroxy fatty acids like this compound are believed to have health benefits, including anti-inflammatory properties and potential roles in metabolic regulation .

Comparative Data Table

Q & A

Q. How to design a robust study investigating this compound as a biomarker?

Q. What are best practices for replicating primary literature findings on this compound metabolism?

- Checklist :

- Request original datasets or supplementary materials from authors.

- Standardize growth conditions (e.g., Arabidopsis photoperiod, nutrient media).

- Document instrument calibration protocols (e.g., HPLC column batch, detector sensitivity) .

Tables for Reference

| Enzyme | Substrate | Activity (nmol/min/mg protein) | Source |

|---|---|---|---|

| LACS2 | This compound | 9.1 | |

| LACS4 | This compound | 4.2 | |

| LACS8 | This compound | 4.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.